molecular formula C7H13ClO2S B3156698 (Chloromethylsulfonyl)cyclohexane CAS No. 83367-39-9

(Chloromethylsulfonyl)cyclohexane

Cat. No. B3156698
CAS RN: 83367-39-9
M. Wt: 196.7 g/mol
InChI Key: JKLHQDFTZLNOTH-UHFFFAOYSA-N
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Description

(Chloromethylsulfonyl)cyclohexane, with the chemical formula C7H13ClO2S, is a colorless liquid compound. It has garnered significant attention in the realms of organic chemistry, pharmacology, and material science. This versatile molecule exhibits intriguing properties that make it a subject of interest for researchers.

Synthesis Analysis

The synthesis of (chloromethylsulfonyl)cyclohexane involves introducing a chloromethyl group onto a cyclohexane ring. While specific synthetic routes may vary, the reaction typically proceeds through the reaction of cyclohexane with chloromethylsulfonyl chloride (CH3SO2Cl) under appropriate conditions. The resulting product is (chloromethylsulfonyl)cyclohexane, which can be isolated and characterized .

Molecular Structure Analysis

The molecular structure of (chloromethylsulfonyl)cyclohexane consists of a cyclohexane ring with a chloromethylsulfonyl group attached. The chlorine atom is bonded to one of the carbon atoms in the cyclohexane ring, while the sulfonyl group (SO2) is connected to another carbon atom. The overall arrangement imparts unique reactivity and properties to this compound .

Chemical Reactions Analysis

(Chloromethylsulfonyl)cyclohexane can participate in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles. These reactions may lead to the synthesis of derivatives with altered functional groups. Additionally, it can react with bases or nucleophiles to form new compounds .

Scientific Research Applications

Cyclohexane as an Industrial and Chemical Intermediate

Cyclohexane serves primarily as an intermediate in the production of nylon via the production of cyclohexanol and cyclohexanone. Its properties as a highly inflammable liquid, insoluble in water but soluble in various organic solvents, make it a versatile solvent for lacquers, resins, and for the extraction of ethereal oils. This wide range of industrial applications highlights the importance of cyclohexane derivatives in chemical synthesis and industrial processes (Knecht & Schaller, 2012).

Catalytic Oxidation of Cyclohexane

Catalytic oxidation of cyclohexane to produce cyclohexanol, cyclohexanone, and acids involving cyclohexane hydroperoxide under mild conditions has been explored. The use of iron and copper complexes with nitrogen-containing ligands demonstrates the potential for selective oxidation processes, achieving high selectivity for ketone and alcohol. This research area underlines the importance of developing efficient and selective catalytic systems for the functionalization of cyclohexane and its derivatives (Maksimov et al., 2012).

Biocatalytic Approaches

Innovative biocatalytic approaches have been applied to the oxidation of cyclohexane, utilizing novel enzymes for the efficient transformation to cyclohexanol. The use of biocatalysts, such as cytochrome P450 monooxygenase from Acidovorax sp., highlights the potential for sustainable and selective oxidation processes. These methods represent a promising avenue for the functionalization of cyclohexane and its derivatives in a manner that could be relevant to the applications of (Chloromethylsulfonyl)cyclohexane (Karande et al., 2016).

Mechanism of Action

The precise mechanism of action for (chloromethylsulfonyl)cyclohexane depends on its specific application. In pharmaceutical contexts, it may act as a reactive intermediate in drug synthesis or as a building block for bioactive molecules. Its reactivity with biological targets remains an area of investigation.

  • Physical and Chemical Properties Analysis

    • Safety Information : Classified as corrosive (Signal Word: Danger). Hazard statements include H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Precautionary measures should be followed during handling .
  • properties

    IUPAC Name

    chloromethylsulfonylcyclohexane
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H13ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h7H,1-6H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JKLHQDFTZLNOTH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)S(=O)(=O)CCl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H13ClO2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    196.70 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (Chloromethylsulfonyl)cyclohexane

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (Chloromethylsulfonyl)cyclohexane
    Reactant of Route 2
    (Chloromethylsulfonyl)cyclohexane
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    (Chloromethylsulfonyl)cyclohexane
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    (Chloromethylsulfonyl)cyclohexane
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    (Chloromethylsulfonyl)cyclohexane
    Reactant of Route 6
    (Chloromethylsulfonyl)cyclohexane

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